molecular formula C10H10ClN3O B2664024 5-Chloro-6-morpholinonicotinonitrile CAS No. 2034456-33-0

5-Chloro-6-morpholinonicotinonitrile

Cat. No.: B2664024
CAS No.: 2034456-33-0
M. Wt: 223.66
InChI Key: ARQKSGFSHWTEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-morpholinonicotinonitrile is an organic compound with the molecular formula C10H10ClN3O It is a derivative of nicotinonitrile, featuring a chlorine atom at the 5-position and a morpholine ring at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-morpholinonicotinonitrile typically involves the chlorination of 6-morpholinonicotinonitrile. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-morpholinonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary amines or other reduced forms.

Scientific Research Applications

5-Chloro-6-morpholinonicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-morpholinonicotinonitrile involves its interaction with specific molecular targets. The chlorine atom and morpholine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Morpholinonicotinonitrile: Lacks the chlorine atom at the 5-position.

    5-Chloronicotinonitrile: Lacks the morpholine ring at the 6-position.

    Nicotinonitrile: Lacks both the chlorine atom and the morpholine ring.

Uniqueness

5-Chloro-6-morpholinonicotinonitrile is unique due to the presence of both the chlorine atom and the morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields.

Properties

IUPAC Name

5-chloro-6-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKSGFSHWTEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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